molecular formula C17H21ClN4 B10825165 (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride

Cat. No.: B10825165
M. Wt: 316.8 g/mol
InChI Key: YBSDXRMMITZESG-KBGJBQQCSA-N
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Description

A 582941 hydrochloride, with the chemical identifier 848591-90-2 (free base), is a selective partial agonist of the alpha7 neuronal nicotinic acetylcholine receptor. This compound exhibits high affinity for both rat and human alpha7 receptors, with dissociation constant values of 10.8 nanomolar and 16.7 nanomolar, respectively . It is known for its broad-spectrum cognition-enhancing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 582941 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring and the subsequent attachment of the octahydropyrrolo[3,4-c]pyrrole moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of A 582941 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: A 582941 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving A 582941 hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide and methanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions of A 582941 hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

Properties

Molecular Formula

C17H21ClN4

Molecular Weight

316.8 g/mol

IUPAC Name

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H/t14-,15+;

InChI Key

YBSDXRMMITZESG-KBGJBQQCSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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